8-Hdohe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

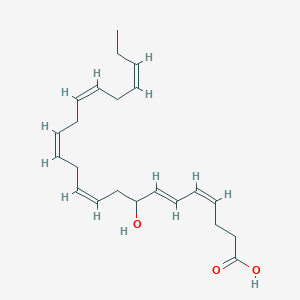

8-HDoHE is a hydroxydocosahexaenoic acid that consists of 4Z,6E,10Z,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 8-hydroxy substituent. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

Physiological Functions and Mechanisms

8-HDoHE is involved in several biological processes, particularly in inflammation, cardiovascular health, and neuroprotection. Research indicates that this compound may modulate inflammatory responses and contribute to the resolution of inflammation.

Inflammatory Response Modulation

Studies have shown that this compound levels can be influenced by inflammatory stimuli. For instance, in cells treated with interleukin-4 (IL-4), an increase in this compound was observed alongside other oxylipins, suggesting a role in adaptive immune responses . Furthermore, the modulation of oxylipin profiles in response to lipopolysaccharide (LPS) treatment indicated that this compound could play a role in the immune system's response to pathogens .

Cardiovascular Health

This compound has been implicated in cardiovascular health, particularly concerning dyslipidemia and hypertension. Research has established significant correlations between elevated levels of this compound and improved cardiovascular function under conditions of high iodide intake-induced hypothyroidism .

Case Study: High Iodide Intake

In a study involving offspring rats subjected to high iodide intake, increased levels of this compound were associated with dyslipidemia and cardiac dysfunction. The findings suggested that this compound might serve as a biomarker for cardiovascular stress under specific dietary conditions .

Neuroprotective Effects

The neuroprotective properties of this compound are noteworthy, particularly in the context of neurodegenerative diseases. Its ability to modulate inflammatory pathways may contribute to its protective effects on neuronal cells.

Mechanistic Insights

Research indicates that hydroxylated DHA metabolites like this compound can influence neuronal signaling pathways, potentially reducing oxidative stress and inflammation within neural tissues. This suggests therapeutic potential for conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Data Tables

The following table summarizes key findings related to the applications of this compound across different studies:

Analyse Chemischer Reaktionen

Formation via DHA Oxidation

8-HDoHE is generated through non-enzymatic oxidation of DHA by reactive oxygen species (ROS) or singlet oxygen:

-

Radical-mediated oxidation : Produces 8-hydroperoxydocosahexaenoic acid (8-HpDoHE), which is reduced to this compound using NaBH₄ .

-

Singlet oxygen oxidation : Generates 8-HpDoHE as a primary product, which is similarly reduced .

Key parameters for oxidation :

| Parameter | Value/Description |

|---|---|

| Oxidizing agent | ROS (e.g., hydroxyl radicals) or ¹O₂ |

| Reduction agent | NaBH₄ (1 equiv in methanol) |

| Stability | 8-HpDoHE is unstable; requires immediate reduction |

Enzymatic Oxidation by 15PGDH

15-Hydroxyprostaglandin dehydrogenase (15PGDH) oxidizes this compound to its electrophilic ketone derivative, though substrate specificity varies:

-

Optimal substrates : 14-HDoHE > 17-HDoHE > this compound (based on kinetic studies) .

-

Reaction : this compound → 8-oxo-DHA via NAD⁺-dependent oxidation.

-

Analytical method : LC-MS/MS with transitions m/z 343.2 → 109.2 (this compound) and m/z 341.2 → 109.2 (8-oxo-DHA) .

LC-MS/MS Identification

-

Column : BEH C8 (100 × 2.1 mm, 1.7 µm).

-

Mobile phase : 0.1% NH₄OH (pH 10) and 18% MeOH in acetonitrile.

-

Fragmentation : Distinctive MS/MS fragments at m/z 109.2 (this compound) and m/z 205.2 (14-HDoHE) .

UV-Vis Spectroscopy

Stability and Reactivity

Comparative Reactivity of HDoHE Isomers

| Isomer | Primary Reaction Pathway | Key Product | Relative Reactivity |

|---|---|---|---|

| This compound | 15PGDH oxidation | 8-oxo-DHA | Moderate |

| 14-HDoHE | 15PGDH oxidation | 14-oxo-DHA | High |

| 17-HDoHE | Non-enzymatic oxidation | Neuroprostanes | Low |

Eigenschaften

Molekularformel |

C22H32O3 |

|---|---|

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

(4Z,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13-,15-12-,19-16+ |

InChI-Schlüssel |

ZHBVYDMSPDDAKE-VTIZNUJUSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCC(=O)O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.